Cas no 89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile)

2-(5-methoxy-2-nitrophenyl)acetonitrile structure
89302-15-8 structure
Nombre del producto:2-(5-methoxy-2-nitrophenyl)acetonitrile
Número CAS:89302-15-8
MF:C9H8N2O3
Megavatios:192.1714220047
MDL:MFCD03840728
CID:721005
PubChem ID:10867168

2-(5-methoxy-2-nitrophenyl)acetonitrile Propiedades químicas y físicas

Nombre e identificación

    • Benzeneacetonitrile,5-methoxy-2-nitro-
    • 2-(5-methoxy-2-nitrophenyl)acetonitrile
    • 2-NITRO-5-METHOXYPHENYLACETONITRILE
    • (5-methoxy-2-nitrophenyl)acetonitrile
    • 2-(2-nitro-5-methoxyphenyl)acetonitrile
    • 5-methoxy-2-nitrobenzeneacetonitrile
    • Benzeneacetonitrile,5-methoxy-2-nitro
    • (5-Methoxy-2-nitro-phenyl)-acetonitrile
    • 5-Methoxy-2-nitrobenzeneacetonitrile (ACI)
    • 5-Methoxy-2-nitrophenylacetonitrile
    • AB16549
    • CS-0237047
    • EN300-177016
    • AC-12268
    • AS-43149
    • MFCD03840728
    • AAPROLSGJIZKSF-UHFFFAOYSA-N
    • AKOS005203191
    • 89302-15-8
    • Z1198163390
    • (5-methoxy-2-nitrophenyl)-acetonitrile
    • SCHEMBL2260013
    • DTXSID50446398
    • (5-Methoxy-2-nitro-phenyl)acetonitrile
    • MDL: MFCD03840728
    • Renchi: 1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3
    • Clave inchi: AAPROLSGJIZKSF-UHFFFAOYSA-N
    • Sonrisas: N#CCC1C([N+](=O)[O-])=CC=C(OC)C=1

Atributos calculados

  • Calidad precisa: 192.05300
  • Masa isotópica única: 192.05349212g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3
  • Complejidad: 253
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.4
  • Superficie del Polo topológico: 78.8Ų

Propiedades experimentales

  • Denso: 1.268
  • Punto de ebullición: 366.9°C at 760 mmHg
  • Punto de inflamación: 175.7°C
  • índice de refracción: 1.559
  • PSA: 78.84000
  • Logp: 2.19268

2-(5-methoxy-2-nitrophenyl)acetonitrile Información de Seguridad

2-(5-methoxy-2-nitrophenyl)acetonitrile Datos Aduaneros

  • Código HS:2926909090
  • Datos Aduaneros:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(5-methoxy-2-nitrophenyl)acetonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB450126-1g
2-(5-Methoxy-2-nitrophenyl)acetonitrile, 95%; .
89302-15-8 95%
1g
€540.40 2025-02-27
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0156-5g
(5-Methoxy-2-nitro-phenyl)-acetonitrile
89302-15-8 96%
5g
¥10422.78 2025-01-21
TRC
M266658-250mg
2-(5-methoxy-2-nitrophenyl)acetonitrile
89302-15-8
250mg
$ 320.00 2022-06-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0156-100mg
(5-Methoxy-2-nitro-phenyl)-acetonitrile
89302-15-8 96%
100mg
992.21CNY 2021-05-08
TRC
M266658-50mg
2-(5-methoxy-2-nitrophenyl)acetonitrile
89302-15-8
50mg
$ 95.00 2022-06-04
abcr
AB450126-5 g
2-(5-Methoxy-2-nitrophenyl)acetonitrile
89302-15-8
5g
€1,213.00 2022-06-10
Enamine
EN300-177016-5.0g
2-(5-methoxy-2-nitrophenyl)acetonitrile
89302-15-8 95.0%
5.0g
$750.0 2025-02-20
eNovation Chemicals LLC
D966616-100mg
(5-Methoxy-2-nitro-phenyl)-acetonitrile
89302-15-8 95%
100mg
$190 2024-07-28
Enamine
EN300-177016-0.5g
2-(5-methoxy-2-nitrophenyl)acetonitrile
89302-15-8 95.0%
0.5g
$195.0 2025-02-20
Cooke Chemical
BD8762347-1g
2-(5-Methoxy-2-nitrophenyl)acetonitrile
89302-15-8 96%
1g
RMB 2233.60 2025-02-20

2-(5-methoxy-2-nitrophenyl)acetonitrile Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  -24 °C; 2.5 h, -24 °C
Referencia
Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives
Schlosser, Joachim; Johannes, Eugen; Zindler, Melanie; Lemmerhirt, Jan; Sommer, Benjamin; et al, Tetrahedron Letters, 2015, 56(1), 89-94

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Ethanol ;  4 h, rt
Referencia
Palladium-Catalyzed Dual Annulation: A Method for the Synthesis of Norneocryptolepine
Yeh, Li-Hsuan; Wang, Hung-Kai; Pallikonda, Gangaram; Ciou, Yu-Lun; Hsieh, Jen-Chieh, Organic Letters, 2019, 21(6), 1730-1734

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  -24 °C; 2.5 h, -24 °C
Referencia
Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions
Choi, Isaac; Chung, Hyunho; Park, Jang Won; Chung, Young Keun, Organic Letters, 2016, 18(21), 5508-5511

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Water
Referencia
Synthesis of mitomycin C analogs. 2. Introduction of a leaving group at C-1 and oxidation of the aromatic ring in 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indoles
Verboom, Willem; Lammerink, Ben H. M.; Egberink, Richard J. M.; Reinhoudt, David N.; Harkema, Sybolt, Journal of Organic Chemistry, 1985, 50(20), 3797-806

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referencia
An improved synthesis of 3-methyl-5-hydroxy protected indoles
Marino, Joseph P.; Hurt, Clarence R., Synthetic Communications, 1994, 24(6), 839-48

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referencia
Azomethine Ylide Cycloaddition/Reductive Heterocyclization Approach to Oxindole Alkaloids: Asymmetric Synthesis of (-)-Horsfiline
Cravotto, Giancarlo; Giovenzana, Giovanni Battista; Pilati, Tullio; Sisti, Massimo; Palmisano, Giovanni, Journal of Organic Chemistry, 2001, 66(25), 8447-8453

Synthetic Routes 7

Condiciones de reacción
Referencia
Reactions of organic anions. Part 110. Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted nitriles and esters. Direct α-cyanoalkylation and α-carbalkoxyalkylation of nitroarenes
Makosza, Mieczyslaw; Winiarski, Jerzy, Journal of Organic Chemistry, 1984, 49(9), 1494-9

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referencia
Reactions of organic anions. 147. Simple and general synthesis of hydroxy- and methoxyindoles via vicarious nucleophilic substitution of hydrogen
Makosza, Mieczyslaw; Danikiewicz, Witold; Wojciechowski, Krzysztof, Liebigs Annalen der Chemie, 1988, (3), 203-8

2-(5-methoxy-2-nitrophenyl)acetonitrile Raw materials

2-(5-methoxy-2-nitrophenyl)acetonitrile Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89302-15-8)2-(5-methoxy-2-nitrophenyl)acetonitrile
A843125
Pureza:99%
Cantidad:1g
Precio ($):322.0
atkchemica
(CAS:89302-15-8)2-(5-methoxy-2-nitrophenyl)acetonitrile
CL8668
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe